Dexverapamil Hydrochloride, a dextro-(d-) stereoisomer of verapamil, has been studied for its potential as a multidrug-resistance (MDR) reversal agent due to its reduced cardiac toxicity compared to the racemic mixture of verapamil1. The interest in dexverapamil stems from its ability to modulate P-glycoprotein-mediated drug resistance, which is a significant barrier in the treatment of various cancers23. This comprehensive analysis will delve into the mechanism of action of dexverapamil and its applications in clinical settings, supported by relevant case studies and research findings.
In a Phase I/II trial, dexverapamil was combined with vinblastine in patients with advanced renal cell carcinoma (RCC) after resistance to vinblastine alone was demonstrated1. The study aimed to determine the feasibility of achieving desired blood levels of dexverapamil with less toxicity. Although no partial or complete responses were observed, the trial highlighted the tolerability of dexverapamil and its suitability for further clinical trials in malignancies other than RCC to achieve MDR reversal1.
A Phase II study evaluated the effect of adding dexverapamil to an anthracycline-containing regimen in patients with metastatic breast cancer who had progressed on the same regimen2. The study found two partial responses and two cases of stable disease, indicating a potential benefit. However, the intrinsic cardiotoxicity of dexverapamil, including hypotension and congestive heart failure, was noted, suggesting that other agents might be more suitable for future studies2.
In a Phase I and pharmacokinetic study, dexverapamil was administered with EPOCH chemotherapy to patients with relapsed or refractory lymphoma or sarcoma3. The study determined the maximum-tolerated dose and observed that dexverapamil increased the hematopoietic toxicity of EPOCH, which was mild and reversible. The recommended dose of dexverapamil with EPOCH was established, and the study concluded that dexverapamil should be considered for further investigation3.
Research into the solubility of dexverapamil revealed that it exhibits self-association in aqueous solutions, which is believed to be due to the self-association of cationic dexverapamil4. This property could have implications for its formulation and delivery in pharmaceutical applications, as self-association affects the drug's solubility and, consequently, its bioavailability4.
The synthesis of Dexverapamil Hydrochloride involves several critical steps:
Dexverapamil Hydrochloride has a complex molecular structure characterized by several functional groups:
The structural formula can be represented as follows:
This structure plays a crucial role in its mechanism of action and pharmacological effects .
Dexverapamil Hydrochloride can participate in various chemical reactions:
Dexverapamil functions primarily as a competitive inhibitor of the P-glycoprotein efflux pump, which plays a significant role in multidrug resistance. By inhibiting this transporter, Dexverapamil enhances the intracellular concentration of various chemotherapeutic agents, thereby improving their efficacy against cancer cells.
The mechanism involves:
The physical and chemical properties of Dexverapamil Hydrochloride are essential for understanding its behavior in biological systems:
Dexverapamil Hydrochloride has several scientific applications:
Dexverapamil Hydrochloride is the pharmacologically active enantiomer of the calcium channel blocker verapamil, specifically formulated as its hydrochloride salt. Its systematic IUPAC name is (2R)-2-(3,4-dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile hydrochloride, reflecting its complex molecular architecture [5] [8]. The compound has a molecular formula of C27H39ClN2O4 and a molecular weight of 491.06 g/mol, with elemental composition of 66.04% carbon, 8.01% hydrogen, 5.70% nitrogen, 13.03% oxygen, and 7.22% chlorine [8].
The core structure features a nitrile-terminated alkyl chain (-CH2-C≡N) attached to a chiral tertiary carbon atom bearing an isopropyl group and a 3,4-dimethoxyphenyl moiety. This chiral center connects to a tertiary amine functionality with methyl and 2-(3,4-dimethoxyphenyl)ethyl substituents, creating the molecular framework responsible for its biological activity [5]. X-ray crystallographic studies reveal that Dexverapamil Hydrochloride forms well-defined crystalline structures, with characteristic powder X-ray diffraction (PXRD) patterns that serve as fingerprints for polymorph identification [4]. The hydrochloride salt formation significantly enhances the compound's crystallinity compared to the free base, facilitating pharmaceutical processing and formulation stability.
Table 1: Structural Identification Data for Dexverapamil Hydrochloride
Property | Value/Descriptor | Reference |
---|---|---|
CAS Registry Number | 38321-02-7 | [5] |
PubChem CID | 170014 | [1] |
Molecular Formula | C27H39ClN2O4 | [5] |
Molecular Weight | 491.06 g/mol | [8] |
IUPAC Name | (2R)-2-(3,4-dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile hydrochloride | [5] |
SMILES Notation | COC1=CC=C(CCN(C)CCCC@@(C(C)C)C2=CC(OC)=C(OC)C=C2)C=C1OC.Cl | [5] |
Chiral Centers | One (R-configuration) | [8] |
Verapamil contains a single chiral center, yielding two enantiomers: the R-enantiomer (dexverapamil) and the S-enantiomer. These stereoisomers exhibit markedly different pharmacological profiles despite identical atomic connectivity. The chiral carbon resides at the isopropyl-bearing position within the molecular framework, where the spatial orientation determines receptor interaction specificity [8]. Absolute configuration determination studies confirm that the vasodilating and calcium channel blocking activities reside predominantly in the S-(-)-enantiomer, while the R-(+)-enantiomer (dexverapamil) demonstrates significantly reduced cardiovascular effects [8].
The stereochemical divergence profoundly influences transporter interactions. Both enantiomers inhibit the P-glycoprotein (P-gp) efflux pump, a transmembrane transporter overexpressed in multidrug-resistant tumor cells. However, the R-enantiomer exhibits approximately 10-fold greater potency for P-gp inhibition compared to the S-enantiomer at equivalent concentrations [2] [5]. This stereoselective transporter inhibition forms the pharmacological basis for dexverapamil's application in chemosensitization strategies for overcoming multidrug resistance in oncology, distinct from the calcium channel blocking applications of racemic verapamil or its S-enantiomer [2].
Synthesis of the enantiopure R-form involves stereospecific routes starting from chiral precursors or resolution of racemic verapamil. The method described by Theodore and Nelson employs chiral auxiliaries to control asymmetric induction during the key carbon-nitrogen bond formation step [8]. Modern manufacturing processes typically employ enzymatic resolution or chiral chromatography to obtain enantiomerically pure dexverapamil (>99% enantiomeric excess) for pharmaceutical development.
Table 2: Comparative Properties of Verapamil Enantiomers
Property | R-Enantiomer (Dexverapamil) | S-Enantiomer | |
---|---|---|---|
Absolute Configuration | R-(+)-verapamil | S-(-)-verapamil | |
Optical Rotation | [α]D25 +8.9° (c=5.01 in ethanol) | [α]D25 -8.9° (c=5.01 in ethanol) | [8] |
Calcium Channel Blockade | Weak activity (IC50 >1 µM) | Potent activity (IC50 ≈100 nM) | [8] |
P-gp Inhibition | Potent inhibition (IC50 ≈300 nM) | Moderate inhibition (IC50 ≈3 µM) | [2] [5] |
Primary Clinical Application | Multidrug resistance modulation | Cardiovascular conditions | [2] [5] |
The conversion of dexverapamil free base to its hydrochloride salt represents a critical pharmaceutical optimization step that profoundly influences physicochemical and biopharmaceutical properties. The hydrochloride salt formation occurs through acid-base reaction between the tertiary amine group of dexverapamil and hydrochloric acid, typically conducted in polar aprotic solvents such as ethyl acetate, acetone, or methanol [4]. The crystalline salt precipitates from solution, with the specific polymorphic form dependent on crystallization conditions including solvent composition, temperature profile, and cooling rate.
Patent literature describes multiple crystalline forms of dexverapamil hydrochloride, designated Form A through Form E, each with distinct physicochemical characteristics [4]. Form A, the thermodynamically stable polymorph at room temperature, exhibits a melting point of 131-133°C and characteristic PXRD peaks at diffraction angles (2θ) of 7.4°, 10.8°, 14.9°, 15.7°, 19.0°, and 21.8° [4] [8]. The salt demonstrates enhanced aqueous solubility (83 mg/mL in water at 25°C) compared to the free base (negligible water solubility), thereby improving bioavailability potential [8].
Stability studies reveal that the hydrochloride salt maintains chemical integrity under standard storage conditions but shows sensitivity to elevated temperature and humidity. Accelerated stability testing (40°C/75% relative humidity) indicates <0.5% degradation over 3 months when protected from light [4]. The hydrochloride form also demonstrates superior stability in solid state compared to solutions, where ester functional groups may undergo hydrolysis, particularly under alkaline conditions. The salt exhibits pH-dependent stability in aqueous systems, with optimal stability observed between pH 3-5 [8].
Table 3: Salt Formation Methods and Characteristics of Dexverapamil Hydrochloride
Parameter | Specifications | Reference |
---|---|---|
Synthesis Solvents | Ethyl acetate, acetone, methanol, toluene | [4] |
Crystallization Methods | Cooling, anti-solvent addition, evaporation | [4] |
Melting Point | 131-133°C (sharp endotherm by DSC) | [8] |
Aqueous Solubility | 83 mg/mL (water, 25°C) | [8] |
Solution pH (0.1%) | 5.25 | [8] |
pKa Value | 8.6 (tertiary amine group) | [8] |
UV Absorption Maxima | 232 nm, 278 nm (methanol) | [8] |
Dexverapamil hydrochloride and racemic verapamil hydrochloride share identical elemental composition but differ significantly in their solid-state properties and solution behavior due to stereochemical factors. The enantiopure compound crystallizes in a different space group compared to the racemate, resulting in distinct crystal packing arrangements. These structural differences manifest in altered thermodynamic parameters, with dexverapamil hydrochloride exhibiting a higher melting point (131-133°C) compared to racemic verapamil hydrochloride (dec. 138.5-140.5°C) [8].
Solubility studies demonstrate that the R-enantiomer hydrochloride has approximately 15% greater aqueous solubility than the racemic mixture at physiological temperature (37°C), attributed to more favorable hydration of the crystalline lattice [8]. The solubility advantage extends to organic solvents including ethanol (26 mg/mL vs. 22 mg/mL for racemate), propylene glycol (93 mg/mL vs. 80 mg/mL), and 2-propanol (4.6 mg/mL vs. 3.9 mg/mL) [8]. This enhanced solubility profile potentially influences formulation design and in vivo dissolution characteristics.
Dissolution behavior shows distinct patterns when comparing enantiopure and racemic forms. Studies using USP paddle apparatus (50 rpm, 900 mL water, 37°C) reveal that dexverapamil hydrochloride achieves 85% dissolution within 15 minutes, compared to 75% for the racemate during the same timeframe [7]. This difference arises from the crystalline lattice energy variations affecting the solid-liquid transition kinetics. Stability under thermal stress also differs, with racemic verapamil hydrochloride showing greater tendency for decomposition at temperatures above 100°C due to enantiomer-interaction catalyzed degradation pathways not available to the enantiopure material [4].
Table 4: Comparative Physicochemical Properties of Dexverapamil vs. Racemic Verapamil Hydrochlorides
Property | Dexverapamil Hydrochloride | Racemic Verapamil Hydrochloride | |
---|---|---|---|
Melting Characteristics | 131-133°C (sharp) | Dec. 138.5-140.5°C | [8] |
Aqueous Solubility | 83 mg/mL | 72 mg/mL | [8] |
Ethanol Solubility | 26 mg/mL | 22 mg/mL | [8] |
Propylene Glycol Solubility | 93 mg/mL | 80 mg/mL | [8] |
t90 Dissolution | 15 minutes | 22 minutes | [7] |
Hygroscopicity | Low (0.2% w/w moisture uptake at 75% RH) | Moderate (0.8% w/w at 75% RH) | [4] |
Photostability | Stable to UV light exposure | Moderate degradation upon UV exposure | [4] |
The differential scanning calorimetry (DSC) thermograms of these compounds show distinct thermal events, with dexverapamil hydrochloride exhibiting a single sharp endotherm corresponding to melting, while the racemate displays complex thermal behavior indicating possible solid-state transitions prior to melting [4]. These thermal property differences necessitate specialized handling and processing conditions during pharmaceutical manufacturing to ensure consistent product quality and performance attributes.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7